molecular formula C12H16O3 B1271270 3-(4-Propoxyphenyl)propanoic acid CAS No. 3243-40-1

3-(4-Propoxyphenyl)propanoic acid

Cat. No. B1271270
Key on ui cas rn: 3243-40-1
M. Wt: 208.25 g/mol
InChI Key: SOFMLHAGBATXNZ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a solution of methyl 3-(hydroxyphenyl)propionate (15 g, 83.24 mmol) and iodopropane (12.14 mL, 124.5 mmol) in DMF (80 mL) was added K2CO3 (34 g, 249.7 mmol). The resultant slurry was stirred vigorously and heated to 60° C. under argon for 12 h. DMF was evaporated and residue partitioned between EtOAC and 1N HCl. The organic layer was washed with H2O, and brine then dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by flash column chromatography (10% EtOAc in hexanes) to provide the desired product (17 g, 98%) as a clear oil. The resultat oil was dissolved in THF (150 mL), and 2M NaOH (68 mL) was added. The reaction was stirred overnight at room temperature. THF was evaporated and residue acidified with concentrated HCl and extracted 3 times with EtOAC, (100 mL). The organic layer was washed with H2O, dried over Na2SO4 and concentrated to a white solid which was recrystalized from hexanes to provide the desired product (14.06 g 82%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.14 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([O:12]C)=[O:11].I[CH2:15][CH2:16][CH3:17].C([O-])([O-])=[O:19].[K+].[K+]>CN(C=O)C>[CH2:15]([O:19][C:6]1[CH:7]=[CH:2][C:3]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:5]=1)[CH2:16][CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CCC(=O)OC
Name
Quantity
12.14 mL
Type
reactant
Smiles
ICCC
Name
Quantity
34 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resultant slurry was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was evaporated
CUSTOM
Type
CUSTOM
Details
residue partitioned between EtOAC and 1N HCl
WASH
Type
WASH
Details
The organic layer was washed with H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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